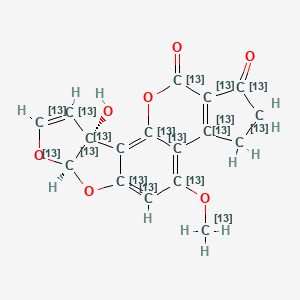

Aflatoxin M1-13C17

Description

Global Significance of Mycotoxin Contamination in Agro-Food Systems

Mycotoxin contamination of agro-food systems represents a significant global challenge with far-reaching implications for food safety, food security, and international trade. wikipedia.orgnih.govgiz.deadiveter.com These toxic secondary metabolites, produced by various species of fungi, contaminate a substantial portion of the world's food crops, with estimates from the Food and Agriculture Organization (FAO) suggesting that approximately 25% of global food production is affected annually. wikipedia.orgnih.govnih.gov More recent studies suggest this figure could be as high as 60-80%. giz.deadiveter.com This widespread contamination leads to staggering economic losses, impacting farmers, producers, and national economies. nih.govjomardpublishing.compsu.edu In the United States alone, the economic costs associated with mycotoxins in corn, wheat, and peanuts are estimated to be in the hundreds of millions to over a billion dollars annually. nih.govjomardpublishing.compsu.edu

The economic repercussions are multifaceted, stemming from reduced crop yields, diminished crop value, and the costs associated with mitigation and testing. wikipedia.orgnih.gov Contaminated crops often face price reductions or outright rejection in both local and international markets, leading to significant revenue loss for agricultural producers. wikipedia.orgcancer.gov Furthermore, the implementation of stringent regulatory standards for mycotoxins in food and feed by many countries creates significant trade barriers, particularly affecting developing nations that may lack the resources for rigorous monitoring and control. cancer.govscispace.com

Beyond the economic sphere, mycotoxin contamination poses a direct threat to human and animal health. researchgate.netpreprints.orgnih.gov Ingestion of mycotoxin-contaminated food can lead to a range of adverse health effects, from acute poisoning to chronic illnesses, including immune deficiency and cancer. researchgate.netnih.gov Livestock that consume contaminated feed can suffer from reduced productivity, reproductive issues, and increased susceptibility to disease, further impacting the food supply and the livelihoods of those who depend on animal agriculture. nih.govfoodsafetytrainingcertification.com The presence of mycotoxins in animal feed can also lead to the carry-over of these toxins and their metabolites into animal products such as milk, meat, and eggs, creating an indirect pathway for human exposure. nih.govfoodsafetytrainingcertification.com The pervasive nature of mycotoxin contamination, therefore, underscores the critical need for effective monitoring, control, and mitigation strategies to safeguard global food systems. nih.govfoodsafetytrainingcertification.com

Table 1: Estimated Annual Global Crop Losses Due to Mycotoxin Contamination

| Crop | Estimated Annual Loss (Metric Tonnes) |

| Maize | 16,000,000 |

| Rice | 12,000,000 |

| Groundnuts | 1,800,000 |

| Sorghum and Millet | 378,000 |

| Copra | 3,700,000 |

| Soybeans | 2,300,000 |

Aflatoxins as a Class of Mycotoxins: Origins and Impact on Food Chains

Aflatoxins are a group of highly toxic and carcinogenic mycotoxins that are considered among the most significant threats to food safety worldwide. wikipedia.orgpreprints.org They are produced primarily by two species of fungi: Aspergillus flavus and Aspergillus parasiticus. nih.govnih.govcancer.gov These molds are ubiquitous in nature, thriving in soil and decaying vegetation, particularly in warm and humid climates. wikipedia.orgnih.govcancer.gov Fungal growth and subsequent aflatoxin production can occur on a wide array of agricultural commodities both before harvest and during storage. cancer.govfoodsafetytrainingcertification.com

The crops most susceptible to aflatoxin contamination include several staple foods and key economic commodities. Maize (corn), peanuts, cottonseed, and tree nuts are frequently affected. cancer.govnih.govplantbreeding.org Other susceptible crops include wheat, rice, sorghum, millet, chili peppers, and various spices. wikipedia.orgnih.govnih.gov The presence of Aspergillus molds does not invariably indicate the presence of aflatoxins, but it signifies a significant risk, especially under conditions of environmental stress such as drought and high temperatures, which can compromise a plant's natural defenses. nih.gov

The impact of aflatoxins extends throughout the food chain. Direct contamination occurs when humans consume foods made from aflatoxin-containing crops, such as peanut butter or corn-based products. wikipedia.orgfoodsafetytrainingcertification.com Indirect contamination is also a major concern, as livestock and poultry that consume contaminated feed can metabolize aflatoxins and pass their byproducts into animal products. adiveter.comjomardpublishing.comfoodsafetytrainingcertification.com For instance, Aflatoxin B1, the most potent of the aflatoxins, can be metabolized by dairy cattle and excreted in milk as Aflatoxin M1. msdvetmanual.comeuropa.eubusiness.qld.gov.au Similarly, aflatoxin residues can be found in the meat and eggs of animals that have ingested contaminated feed. wikipedia.orgjomardpublishing.com

The health consequences of aflatoxin exposure are severe for both humans and animals. nih.govpreprints.org Acute exposure to high levels of aflatoxins can lead to aflatoxicosis, a condition characterized by acute liver failure, which can be fatal. nih.govpreprints.org Chronic exposure to lower levels is associated with an increased risk of liver cancer, immunosuppression, and impaired growth and development, particularly in children. wikipedia.orgnih.govambiotecsolutions.com In animals, aflatoxicosis can manifest as reduced feed efficiency, decreased milk and egg production, reproductive problems, and increased susceptibility to disease. adiveter.comjomardpublishing.commsdvetmanual.com The pervasive nature of aflatoxin contamination, from the field to the consumer, highlights the critical need for effective control measures at all stages of food production and storage. nih.govgjournals.org

Table 2: Fungal Origins and Commonly Contaminated Commodities

| Fungal Species | Common Aflatoxins Produced | Commonly Contaminated Commodities |

| Aspergillus flavus | B1, B2 | Maize (corn), peanuts, cottonseed, tree nuts, wheat, rice, sorghum, spices |

| Aspergillus parasiticus | B1, B2, G1, G2 | Peanuts, cottonseed, tree nuts |

Structure

3D Structure

Properties

Molecular Formula |

C17H12O7 |

|---|---|

Molecular Weight |

345.15 g/mol |

IUPAC Name |

(3R,7R)-3-hydroxy-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |

InChI |

InChI=1S/C17H12O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,16,20H,2-3H2,1H3/t16-,17-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 |

InChI Key |

MJBWDEQAUQTVKK-QHFKDXDPSA-N |

Isomeric SMILES |

[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C](=[13CH]1)O[13C@@H]5[13C@]4([13CH]=[13CH]O5)O |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |

Origin of Product |

United States |

Advanced Analytical Methodologies and the Integration of Aflatoxin M1 13c17

Sample Preparation Techniques Optimized for Aflatoxin M1-¹³C₁₇ Integration in Research Workflows

The choice of sample preparation technique is critical for achieving accurate and reliable quantification of AFM1. The use of Aflatoxin M1-¹³C₁₇ as an internal standard is compatible with and enhances various cleanup methods by correcting for analyte losses during extraction and purification steps.

Immunoaffinity Column (IAC) Cleanup Enhancements

Immunoaffinity columns (IACs) are widely used for the selective extraction and purification of aflatoxins from complex matrices. horiba.comperkinelmer.comspectroscopyonline.com These columns contain monoclonal antibodies that specifically bind to aflatoxins, including AFM1. horiba.comlctech.de The integration of Aflatoxin M1-¹³C₁₇ at the beginning of the sample preparation process allows for the correction of recovery losses that may occur during the IAC cleanup. romerlabs.comnih.gov

Recent studies have demonstrated the successful use of IACs for the cleanup of AFM1 in various food matrices, such as milk, dairy products, and cheese. lctech.depickeringlabs.comnih.govmdpi.com These methods often report high recovery rates, typically ≥ 90%, and low limits of detection. lctech.depickeringlabs.com For instance, a collaborative study on the determination of AFM1 in liquid milk using IAC cleanup reported a mean recovery of 74%. nih.gov The use of ¹³C-labeled internal standards, like Aflatoxin M1-¹³C₁₇, in conjunction with IAC cleanup and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides improved precision and sensitivity by accounting for instrumental variability and matrix-related interferences. nih.gov

Solid-Phase Extraction (SPE) Methodologies for Trace Aflatoxin M1 Analysis

Solid-phase extraction (SPE) is another common technique for sample cleanup in mycotoxin analysis. mdpi.commdpi.comnih.gov It involves the partitioning of analytes between a solid phase and a liquid phase to isolate and concentrate the target compounds. Various SPE sorbents can be used, and the methodology can be optimized for different matrices.

In a study developing a method for the simultaneous detection of AFM1 and other toxins in dairy milk, a C18 SPE cartridge was used for purification after an initial extraction with methanol. mdpi.com The use of Aflatoxin M1-¹³C₁₇ as an internal standard in such methods helps to correct for matrix effects and ensures accurate quantification, especially at trace levels. mdpi.commdpi.com Online SPE-UHPLC-MS/MS methods have also been developed for the analysis of mycotoxin biomarkers in human urine, demonstrating the versatility of SPE in different research applications. mdpi.com

QuEChERS-based Approaches for Multi-Mycotoxin Analysis in Research Settings

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that has gained popularity for multi-mycotoxin analysis. redalyc.orgnih.govmdpi.com It typically involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) step for cleanup.

The integration of Aflatoxin M1-¹³C₁₇ into QuEChERS-based workflows is crucial for mitigating matrix effects, which can be significant in complex matrices like feed and various food products. nih.govuniroma1.it Research has shown that using ¹³C-labeled internal standards in QuEChERS methods for analyzing mycotoxins in feed ingredients and compound feeds helps to improve the accuracy of quantification. nih.gov Modified QuEChERS methods have been successfully developed and validated for the determination of multiple aflatoxins, including M1, in various commodities. redalyc.org

Method Validation Parameters and Quality Assurance Incorporating Aflatoxin M1-¹³C₁₇

Method validation is essential to ensure that an analytical method is fit for its intended purpose. mdpi.comnih.govedqm.eu The use of Aflatoxin M1-¹³C₁₇ plays a significant role in establishing the reliability of analytical methods for AFM1 determination.

Evaluation of Limit of Detection (LOD) and Limit of Quantification (LOQ) in Research Contexts

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. mdpi.com The use of Aflatoxin M1-¹³C₁₇ in combination with sensitive detection techniques like LC-MS/MS allows for the achievement of very low LODs and LOQs for AFM1.

For example, in a study on the simultaneous detection of AFM1 and other toxins in dairy milk, the LOD and LOQ for AFM1 were established at 0.015 µg/L and 0.05 µg/L, respectively. mdpi.com Another study reported an LOQ of 0.01 µg/kg for AFM1 in milk-based products. researchgate.net These low detection and quantification limits are essential for monitoring compliance with strict regulatory limits for AFM1 in food and feed. mdpi.comnih.gov

Assessment of Recovery, Repeatability, and Measurement Uncertainty in Inter-Laboratory Studies

The assessment of recovery, repeatability, and measurement uncertainty is crucial for evaluating the performance and reliability of an analytical method, particularly in the context of inter-laboratory studies. mdpi.comnih.govedqm.eu

Recovery: Recovery studies are performed to determine the efficiency of an extraction method. The use of Aflatoxin M1-¹³C₁₇ allows for the accurate correction of analyte losses during sample preparation, leading to more accurate recovery calculations. Studies have reported satisfactory recovery rates for AFM1 in various matrices, often ranging from 70% to 120%. mdpi.comredalyc.orgresearchgate.net

Repeatability: Repeatability refers to the precision of a method under the same operating conditions over a short interval of time. The inclusion of an internal standard like Aflatoxin M1-¹³C₁₇ improves the repeatability of the method by compensating for random variations.

Proficiency Testing and Harmonization Initiatives in Aflatoxin M1 Research

The accurate and reliable measurement of Aflatoxin M1 (AFM1) in food products, particularly in milk and dairy items, is of paramount importance for global food safety and international trade. Given the low regulatory limits and the complexity of the food matrices, ensuring that laboratories worldwide can produce comparable and accurate results is a significant challenge. To address this, proficiency testing (PT) schemes and method harmonization initiatives have been established by international bodies and regulatory authorities. These programs are essential for assessing and improving the quality of analytical data from laboratories involved in official food control.

Proficiency testing is a form of external quality assessment that allows laboratories to compare their analytical performance against that of their peers and a reference value. In a typical AFM1 PT scheme, a central organizer prepares and distributes homogeneous and stable test materials (often naturally contaminated milk powder) to participating laboratories. fapas.combipm.org These laboratories analyze the samples using their routine methods and report their results to the organizer. The organizer then statistically evaluates the data, often calculating performance scores (like z-scores) for each participant, which indicate how far their result deviates from the assigned value. fapas.comresearchgate.net Consistent and satisfactory performance in PT schemes is a key requirement for laboratory accreditation to standards like ISO/IEC 17025 and demonstrates analytical competence. researchgate.netnih.gov

Harmonization initiatives aim to reduce inter-laboratory variation by promoting the use of standardized, validated analytical methods. researchgate.net This often involves inter-laboratory validation studies, where multiple laboratories analyze the same samples using a specific, detailed method to assess its performance characteristics, such as precision and accuracy. libios.frinikem.com The European Union, for instance, has established a network of National Reference Laboratories and a Community Reference Laboratory to organize PTs and ensure the use of validated methods for the official control of AFM1. fapas.com

The integration of advanced analytical methodologies, particularly those employing isotope dilution mass spectrometry (IDMS), has been a cornerstone of modern harmonization and high-quality proficiency testing. The use of isotopically labeled internal standards, such as Aflatoxin M1-¹³C₁₇, is central to the accuracy of these reference methods. researchgate.netmdpi.com Aflatoxin M1-¹³C₁₇ has the same chemical structure and properties as the native toxin but is distinguishable by its higher mass. mdpi.com When added to a sample at the beginning of the analytical process, it co-extracts and co-elutes with the native AFM1, allowing for precise correction of any analyte loss during sample preparation or signal suppression/enhancement during analysis (matrix effects). inikem.comresearchgate.net This significantly improves the accuracy and reliability of quantification, especially at the low levels relevant to regulatory limits.

The development of certified reference materials (CRMs) is a critical component of these quality assurance programs. CRMs are materials with a precisely determined concentration of a specific substance, and they are used for method validation, calibration, and quality control. High-order metrological methods like isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS), which use Aflatoxin M1-¹³C₁₇, are employed to accurately assign the certified value to these materials. For example, a study describing the preparation of a milk powder CRM with a certified AFM1 value of 0.49 ± 0.11 μg/kg utilized an ID-LC-MS/MS method for characterization, ensuring its suitability for quality assurance purposes.

Inter-laboratory studies validating methods that use Aflatoxin M1-¹³C₁₇ demonstrate the high level of precision and accuracy achievable, which is essential for harmonization. One such study to transfer a multi-mycotoxin LC-MS/MS method from a National Reference Laboratory to regional laboratories showed excellent performance for various toxins, underscoring the robustness of methods that incorporate isotopically labeled internal standards. libios.frinikem.com

The table below presents findings from a validation study for an LC-MS/MS method for multi-mycotoxin determination in animal feed, which included the use of ¹³C-labeled internal standards, illustrating the performance characteristics that support method harmonization.

| Mycotoxin | Reproducibility Coefficient of Variation (%RSD) | Recovery (%) | Trueness (%) |

|---|---|---|---|

| Aflatoxin B1 | 3.7 - 20.5 | 89 - 120 | 94 - 103 |

| Deoxynivalenol | 3.7 - 20.5 | 89 - 120 | 94 - 103 |

| Fumonisin B1 | 3.7 - 20.5 | 89 - 120 | 94 - 103 |

| Ochratoxin A | 3.7 - 20.5 | 89 - 120 | 94 - 103 |

| T-2 Toxin | 3.7 - 20.5 | 89 - 120 | 94 - 103 |

| Zearalenone | 3.7 - 20.5 | 89 - 120 | 94 - 103 |

Similarly, a study validating a method for simultaneous detection of AFM1 and other toxins in dairy milk using ¹³C₁₇ AFM1 as an internal standard reported high recovery rates, further demonstrating the reliability of such methods for regulatory monitoring.

| Spiking Level (µg/L) | Average Recovery (%) | RSD (%) |

|---|---|---|

| 0.05 | 95.67 | 4.51 |

| 1.0 | 97.33 | 1.53 |

| 10.0 | 96.00 | 2.00 |

Sources, Occurrence, and Distribution of Aflatoxin M1 in Contaminated Matrices: Research Perspectives

Environmental and Agricultural Factors Influencing Aflatoxin B1 Formation and M1 Carryover into Dairy Products

Investigating these influencing factors requires highly accurate measurement of AFM1 in milk. This is where Aflatoxin M1-¹³C₁₇ becomes indispensable. In analytical methods like LC-MS/MS, complex matrices such as milk can interfere with the instrument's signal, a phenomenon known as the "matrix effect," which can lead to under- or overestimation of the toxin levels. mdpi.comnih.gov

By adding a known quantity of Aflatoxin M1-¹³C₁₇ to a milk sample at the beginning of the analytical process, scientists can overcome this challenge. mdpi.comsvscr.cz Since the labeled standard behaves identically to the natural AFM1 during extraction, cleanup, and analysis, any signal suppression or enhancement caused by the matrix affects both compounds equally. nih.govnih.gov Researchers can then calculate the true concentration of the natural AFM1 by comparing its instrumental response to that of the known amount of the Aflatoxin M1-¹³C₁₇ internal standard. This stable isotope dilution assay (SIDA) ensures that data on AFM1 levels are accurate and reliable, allowing for a precise understanding of how agricultural practices and environmental conditions affect the carryover of AFB1 into dairy products. mdpi.comnih.gov

Occurrence of Aflatoxin M1 in Dairy Products: Global Surveillance and Regional Variations

Global food safety authorities and researchers conduct extensive surveillance programs to monitor the presence of AFM1 in dairy products to protect public health. europa.eu These programs analyze milk and milk-based products from various regions to understand contamination patterns and enforce regulatory limits, such as the 0.05 µg/kg maximum level in the European Union and 0.5 µg/kg in the United States and India. europa.eunddb.coop

The accuracy of these large-scale studies hinges on the use of robust and validated analytical methods. Aflatoxin M1-¹³C₁₇ is a cornerstone of the high-precision methods required for this task. Its use as an internal standard in LC-MS/MS analysis provides the highest level of accuracy for quantifying AFM1. mdpi.comnih.gov National standards and validated methods, such as China's GB 5009.24-2016, explicitly include the use of ¹³C₁₇-AFM1 for the determination of aflatoxins in milk and milk products. svscr.cz

By ensuring the data is accurate and comparable across different laboratories and regions, Aflatoxin M1-¹³C₁₇ supports effective global surveillance. This allows for the identification of high-risk regions, the assessment of public health risks, and the verification of the effectiveness of control measures implemented in the agricultural sector.

Presence of Aflatoxin M1 in Other Food Commodities and Animal Feeds

While most commonly associated with dairy products, AFM1 can also be a contaminant in other matrices. For instance, the analysis of animal feeds is crucial for controlling the toxin at its source. europa.eunih.gov Furthermore, AFM1's precursor, AFB1, is a significant contaminant in various commodities like maize, nuts, and spices. europa.eu Accurate analytical methods are needed to detect both AFB1 and AFM1 in these diverse and often complex samples.

The isotopically labeled analog of AFB1, Aflatoxin B1-¹³C₁₇, is used as an internal standard for determining AFB1 levels in animal feed, milk, and infant formula. sigmaaldrich.comsigmaaldrich.com Similarly, Aflatoxin M1-¹³C₁₇ is employed to ensure accurate quantification of AFM1 in these matrices. nih.gov The use of these stable isotope-labeled standards is critical because it compensates for matrix effects that can vary significantly between different types of feeds and foods, ensuring reliable results without the laborious need for matrix-specific calibration curves. nih.govrestek.com

Table 1: Application of ¹³C-Labeled Aflatoxin Standards in Various Matrices

| Compound | Labeled Standard | Matrix Examples | Primary Analytical Role | Reference |

|---|---|---|---|---|

| Aflatoxin M1 (AFM1) | Aflatoxin M1-¹³C₁₇ | Milk, Milk Powder, Cheese, Infant Formula | Internal standard for accurate quantification by correcting for matrix effects and procedural losses. | mdpi.comsvscr.cznih.gov |

| Aflatoxin B1 (AFB1) | Aflatoxin B1-¹³C₁₇ | Animal Feed, Maize, Tea, Food Gums | Internal standard for precise measurement of the primary toxin before it is metabolized. | sigmaaldrich.comsigmaaldrich.com |

Investigating Biotransformation Pathways of Aflatoxin B1 to M1 in Livestock: In Vivo and In Vitro Studies

Understanding the biotransformation of AFB1 into AFM1 within livestock is a key area of toxicological research. mdpi.com These studies, conducted both in vivo (in living animals) and in vitro (using cell cultures or liver microsomes), aim to elucidate the metabolic pathways, the enzymes involved (like cytochrome P450), and the factors that influence the rate of conversion. mdpi.commdpi.comnih.gov

In this research, Aflatoxin M1-¹³C₁₇ is not the subject of the biotransformation but rather the essential tool for measuring its outcome. To study the conversion, researchers often introduce AFB1 to the biological system and then measure the resulting AFM1. To quantify the AFM1 produced with high precision, Aflatoxin M1-¹³C₁₇ is added to the samples before analysis. mdpi.com This allows for exact measurement of the newly formed AFM1, providing clear data on metabolic rates. nih.gov

Modeling and Predictive Analytics for Aflatoxin M1 Contamination Events in Agricultural Systems

The development and validation of these predictive models depend on high-quality, accurate data. The precision afforded by using Aflatoxin M1-¹³C₁₇ as an internal standard is crucial for generating the reliable datasets needed to build these models. nih.govnih.gov When a model predicts a certain level of AFM1 contamination, its accuracy can only be verified by comparing the prediction to real-world measurements. If the measurements are flawed due to analytical inaccuracies, the validation of the model will be incorrect.

By ensuring the trueness and precision of the analytical data used for model training and validation, Aflatoxin M1-¹³C₁₇ plays a fundamental, albeit indirect, role in the advancement of predictive analytics for food safety. nih.gov This leads to more robust and reliable models that can be confidently used to mitigate risks associated with aflatoxin contamination in the dairy supply chain.

Mechanistic Research on Aflatoxin M1 Biological Interactions and Toxicological Pathways

Cellular Uptake and Intracellular Fate of Aflatoxin M1

The entry of Aflatoxin M1 into cells is a critical first step in its toxicological action. While the precise mechanisms are still under full investigation, it is understood that due to its lipophilic nature, AFM1 can passively diffuse across the cell membrane. Once inside the cell, its fate is varied. It can be metabolized by intracellular enzymes, interact with cellular macromolecules like DNA, proteins, and lipids, or be transported out of the cell. The intracellular concentration and residence time of AFM1 are key determinants of its potential to cause cellular damage.

Enzymatic Biotransformation of Aflatoxin M1: Cytochrome P450 and Conjugation Pathways in Non-Human Models

The biotransformation of Aflatoxin M1 is a complex process primarily mediated by the cytochrome P450 (CYP450) enzyme system, which is also responsible for the metabolism of Aflatoxin B1. In various non-human models, specific CYP450 isoenzymes, such as CYP1A2 and CYP3A4, are involved in the metabolic activation and detoxification of AFM1.

Metabolic activation can lead to the formation of reactive intermediates that are more toxic than the parent compound. Conversely, detoxification pathways involve the conjugation of AFM1 or its metabolites with molecules like glutathione (B108866), facilitated by enzymes such as glutathione S-transferases (GSTs). This conjugation process increases the water solubility of the toxin, promoting its excretion from the body. Studies in animal models have demonstrated the role of these enzymatic pathways in modulating the toxicity of AFM1.

Molecular Mechanisms of DNA Adduct Formation by Aflatoxin M1 Metabolites

A primary mechanism of Aflatoxin M1's carcinogenicity is its ability to form adducts with DNA. Following metabolic activation by CYP450 enzymes, AFM1 is converted into a reactive epoxide intermediate. This epoxide can then covalently bind to the N7 position of guanine (B1146940) residues in DNA, forming AFM1-N7-guanine adducts.

These DNA adducts are bulky lesions that can distort the DNA helix, interfering with DNA replication and transcription. If not repaired by the cell's DNA repair machinery, these adducts can lead to mutations, chromosomal aberrations, and ultimately, the initiation of cancer. The formation of these adducts is considered a critical event in the genotoxicity of AFM1.

Induction of Oxidative Stress and Cellular Apoptosis by Aflatoxin M1

Aflatoxin M1 exposure has been shown to induce oxidative stress in various cell types. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidants. AFM1 can stimulate the production of ROS, which can damage cellular components, including lipids, proteins, and DNA.

The resulting cellular damage can trigger apoptosis, or programmed cell death. Apoptosis is a crucial mechanism for removing damaged or infected cells, but its excessive activation by toxins like AFM1 can lead to tissue damage and organ dysfunction. The induction of apoptosis by AFM1 is a key aspect of its cytotoxic effects.

Immunomodulatory Effects of Aflatoxin M1 at the Cellular and Molecular Levels

Aflatoxin M1 has been demonstrated to have immunomodulatory effects, meaning it can alter the normal functioning of the immune system. At the cellular level, AFM1 can affect the viability and function of various immune cells, including lymphocytes and macrophages. It can suppress the proliferation of lymphocytes and impair the phagocytic activity of macrophages, which are essential for clearing pathogens and cellular debris.

At the molecular level, AFM1 can modulate the expression of cytokines, which are signaling molecules that regulate immune responses. For instance, it can alter the production of pro-inflammatory and anti-inflammatory cytokines, leading to an imbalanced immune response. This immunomodulation can increase susceptibility to infections and potentially interfere with the immune system's ability to detect and eliminate cancerous cells.

Genotoxic and Mutagenic Potentials of Aflatoxin M1: In Vitro and Animal Model Studies

The genotoxic and mutagenic potentials of Aflatoxin M1 have been extensively studied in both in vitro and animal models. In vitro studies using bacterial reverse mutation assays (Ames test) and mammalian cell cultures have provided evidence of AFM1's ability to induce mutations and chromosomal damage.

Animal studies have further corroborated these findings. In these models, exposure to AFM1 has been linked to an increased incidence of tumors, particularly in the liver. The genotoxic effects of AFM1 are closely linked to the formation of DNA adducts, as described earlier. The International Agency for Research on Cancer (IARC) has classified Aflatoxin M1 as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.

Interactive Data Table: Key Enzymes in Aflatoxin M1 Biotransformation

| Enzyme Family | Specific Enzyme | Role in AFM1 Metabolism | Outcome |

| Cytochrome P450 | CYP1A2 | Metabolic Activation | Formation of reactive epoxide |

| Cytochrome P450 | CYP3A4 | Metabolic Activation | Formation of reactive epoxide |

| Glutathione S-transferases | GSTs | Detoxification (Conjugation) | Increased water solubility and excretion |

Synergistic and Antagonistic Interactions of Aflatoxin M1 with Other Mycotoxins at the Cellular Level

Research has shown that the combined effects of AFM1 and other mycotoxins can be synergistic, antagonistic, or additive. A synergistic interaction means that the combined toxic effect is greater than the sum of the individual effects. For example, some studies have suggested that co-exposure to AFM1 and other aflatoxins or ochratoxin A can lead to enhanced cytotoxicity and genotoxicity. In contrast, an antagonistic interaction, where the combined effect is less than the sum of individual effects, has also been observed in some contexts. These interactions are complex and depend on the specific mycotoxins involved, their concentrations, and the biological system being studied.

Regulatory Frameworks, Risk Assessment Methodologies, and Aflatoxin M1 Control Strategies

International and National Regulatory Standards for Aflatoxin M1 in Food and Feed

Aflatoxin M1 (AFM1) is a metabolite of aflatoxin B1 (AFB1), a mycotoxin produced by Aspergillus species, and can be present in the milk of animals that have consumed contaminated feed. trilogylab.comhtds.fr Due to its potential carcinogenic properties, regulatory bodies worldwide have established maximum permissible levels for AFM1 in milk and dairy products to safeguard public health. trilogylab.comauctoresonline.org These limits, however, can vary significantly between countries, influenced by factors such as economic considerations and risk assessment models. ekb.eg

The European Union (EU) has one of the most stringent regulations, setting a maximum level of 0.05 micrograms per kilogram (µg/kg) for AFM1 in raw milk, heat-treated milk, and milk for the manufacture of milk-based products. trilogylab.comhtds.fr For infant formulae and follow-on formulae, the EU enforces an even lower limit of 0.025 µg/kg. trilogylab.comhtds.fr The Codex Alimentarius Commission, an international food standards body, also recommends a maximum level of 0.05 µg/kg for AFM1 in milk. trilogylab.comsrce.hr

In contrast, the United States Food and Drug Administration (FDA) has set a higher action level of 0.5 parts per billion (ppb), which is equivalent to 0.5 µg/kg, for AFM1 in milk. trilogylab.comfda.gov This level is also adopted by other countries, including India. benisonmedia.com These differing standards reflect the varying approaches to risk management and the economic impacts of stricter regulations on the dairy and feed industries. researchgate.net

Below is a data table summarizing the regulatory limits for Aflatoxin M1 in various regions:

Regulatory Limits for Aflatoxin M1

| Regulatory Body | Product | Maximum Level |

|---|---|---|

| European Union (EU) | Milk and Milk Products | 0.05 µg/kg |

| European Union (EU) | Infant Formula | 0.025 µg/kg |

| U.S. Food and Drug Administration (FDA) | Milk | 0.5 µg/kg (0.5 ppb) |

| Codex Alimentarius | Milk | 0.05 µg/kg |

| India (FSSAI) | Milk | 0.5 µg/kg |

This table is based on information from sources trilogylab.comhtds.frsrce.hrfda.govbenisonmedia.com.

For animal feed, which is the primary source of AFM1 contamination in milk, regulatory limits for the parent compound, aflatoxin B1, are also in place. The EU has a stringent maximum level of 5 ppb for AFB1 in dairy cattle feed. benisonmedia.com The U.S. FDA, on the other hand, allows up to 20 ppb of total aflatoxins in feed for dairy animals. fda.govbenisonmedia.com

Methodologies for Dietary Exposure Assessment to Aflatoxin M1

Assessing dietary exposure to Aflatoxin M1 is a critical component of risk analysis. This process typically involves combining data on the concentration of AFM1 in food products with food consumption data for a specific population. amazonaws.com

Food Consumption Data: This information is gathered through dietary surveys, which can range from national food consumption surveys to more targeted studies on specific population groups, such as infants and children, who are particularly vulnerable due to their high milk consumption relative to their body weight. bioone.org

Contamination Levels: The concentration of AFM1 in milk and dairy products is determined through analytical methods such as high-performance liquid chromatography (HPLC) with fluorescence detection and enzyme-linked immunosorbent assay (ELISA). bioone.orgringbio.com These methods are used to monitor the food supply and generate data on the prevalence and levels of contamination. auctoresonline.org

Biomarkers of Exposure: In addition to assessing external exposure through diet, internal exposure can be evaluated using biomarkers. These are substances that can be measured in biological samples like blood or urine and provide a more direct measure of the amount of a toxin that has been absorbed by the body. rupahealth.comresearchgate.net For aflatoxins, key biomarkers include:

Aflatoxin M1 in urine: This provides a short-term measure of exposure, reflecting ingestion of contaminated food within the last 24-72 hours. mdpi.com

Aflatoxin-albumin adducts in blood: These adducts are formed when aflatoxin B1 binds to albumin in the blood and can be detected for up to three months, providing a longer-term picture of exposure. mdpi.comnih.gov

Aflatoxin-N7-guanine adducts in urine: These are formed when aflatoxin metabolites bind to DNA and are then excreted in the urine, indicating a biologically effective dose that has reached its target. researchgate.net

By integrating food consumption data with contamination levels and, where available, biomarker data, a comprehensive picture of dietary exposure to AFM1 can be developed.

Principles of Risk Characterization for Aflatoxin M1 Contamination: Quantitative and Qualitative Approaches

Risk characterization is the final step in the risk assessment process, where the information on hazard identification, hazard characterization, and exposure assessment is combined to estimate the probability and severity of adverse health effects in a population. For a genotoxic carcinogen like Aflatoxin M1, both quantitative and qualitative approaches are used.

Qualitative Risk Characterization: This approach provides a descriptive, non-numerical assessment of the risk. It may involve categorizing the risk as "high," "medium," or "low" based on the weight of evidence. For AFM1, a qualitative assessment would consider its classification as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans.

Quantitative Risk Characterization: This approach provides a numerical estimate of the risk. Due to the genotoxic and carcinogenic nature of aflatoxins, a tolerable daily intake (TDI) cannot be established. frontiersin.org Instead, the following quantitative approaches are commonly used:

Margin of Exposure (MOE): The MOE is a tool used by risk assessors to evaluate the level of concern for substances that are both genotoxic and carcinogenic. frontiersin.orgejfood.org It is calculated by dividing a toxicological reference point, such as the Benchmark Dose Lower Confidence Limit 10% (BMDL10), by the estimated human exposure. bioone.orgejfood.org The BMDL10 for aflatoxin B1-induced liver cancer in rats is often used as a reference point. frontiersin.orgejfood.org An MOE of 10,000 or greater is generally considered to be of low concern from a public health perspective. bioone.orgejfood.org

Liver Cancer Risk (LCR): This approach estimates the additional lifetime risk of developing liver cancer due to exposure to AFM1. The calculation takes into account the carcinogenic potency of AFM1, which is considered to be about one-tenth that of aflatoxin B1. conicet.gov.armdpi.com The risk is often expressed as the number of extra cancer cases per 100,000 people per year. bioone.orgmdpi.com

These quantitative measures help to put the risk into perspective and provide a basis for risk management decisions, such as setting regulatory limits.

Farm-to-Fork Strategies for Aflatoxin M1 Contamination Prevention and Control

A "farm-to-fork" or "farm-to-table" approach is a comprehensive strategy that aims to control food hazards at every step of the food production chain, from primary production to final consumption. mdpi.com For Aflatoxin M1, this involves implementing control measures to prevent the initial contamination of animal feed with aflatoxin B1 and to reduce or eliminate AFM1 in milk and dairy products.

Preventing the contamination of animal feed with mycotoxins is the most effective way to control Aflatoxin M1 in milk. fao.org This involves interventions at both the pre-harvest and post-harvest stages.

Pre-Harvest Interventions:

Good Agricultural Practices (GAPs): These include using fungus-resistant crop varieties, proper irrigation to avoid drought stress, controlling insect damage, and timely harvesting. core.ac.ukmedcraveonline.com

Post-Harvest Interventions:

Proper Drying and Storage: Grains and other feed ingredients should be dried to a safe moisture level (below 13%) to inhibit mold growth. medcraveonline.comeuropa.eu Storage facilities should be clean, dry, and well-ventilated to prevent moisture buildup. europa.eu

Insect and Rodent Control: Pests can damage grains, creating entry points for mold and spreading fungal spores. Effective pest control is crucial during storage. core.ac.uk

Sorting and Cleaning: Removing damaged, discolored, or moldy kernels can significantly reduce the mycotoxin content of a batch of grain. iarc.freuropa.eu

When prevention strategies are not entirely successful, various technologies can be used to reduce the levels of aflatoxins in contaminated feed and milk.

In Feed:

Adsorbents: Certain clay minerals, such as bentonite (B74815) and hydrated sodium calcium aluminosilicate (B74896) (HSCAS), can be added to animal feed. nih.govresearchgate.net These agents bind to aflatoxins in the digestive tract of the animal, reducing their absorption and subsequent transfer into milk as AFM1. nih.gov

Chemical Methods: Ammoniation, a process that treats feed with ammonia, can effectively destroy aflatoxins. auctoresonline.orgcore.ac.uk However, this method requires specialized equipment and careful control.

In Milk:

Physical Methods: While standard pasteurization and sterilization have limited effects on AFM1, some studies suggest that certain heat treatments can lead to a partial reduction. auctoresonline.orgauctoresonline.org Ultraviolet (UV) irradiation is another physical method that has shown potential for degrading AFM1. nih.gov

Biological Methods: The use of certain microorganisms, such as lactic acid bacteria (LAB) and some yeasts, has been explored for their ability to bind or degrade AFM1 in milk. nih.govnih.gov Probiotic bacteria have also been investigated for their potential to reduce the bioavailability of aflatoxins. nih.gov

Chemical Methods: The use of chemicals like hydrogen peroxide has been studied for the detoxification of AFM1 in milk, but concerns about potential residues and effects on milk quality remain. auctoresonline.orgauctoresonline.org

Novel technologies such as cold plasma, pulsed light, and gamma irradiation are also being investigated for their potential to decontaminate food and feed. researchgate.net

Good Agricultural Practices (GAPs) and Good Manufacturing Practices (GMPs) are foundational to any effective mycotoxin control program. fao.orgfao.org

Good Agricultural Practices (GAPs): As outlined in section 5.4.1, GAPs are the first line of defense against mycotoxin contamination in the field. fao.orgoup.com They encompass a range of on-farm practices aimed at minimizing fungal infection and toxin production in crops. trilogylab.com Implementing GAPs is crucial for ensuring that raw materials entering the food and feed chain have the lowest possible levels of mycotoxins. medcraveonline.com

Good Manufacturing Practices (GMPs): GMPs are applied during the post-harvest handling, storage, processing, and distribution of food and feed. fao.org Key GMPs for mycotoxin control include:

Maintaining proper storage conditions: This includes controlling temperature and humidity to prevent mold growth. europa.eu

Implementing effective cleaning and sanitation programs: This helps to prevent cross-contamination.

Having a system for traceability: This allows for the rapid identification and recall of contaminated products.

Implementing a Hazard Analysis and Critical Control Point (HACCP) system: HACCP is a systematic approach to food safety that identifies potential hazards and establishes critical control points to manage them. mdpi.com For mycotoxin control, critical control points could include the receiving of raw materials, storage conditions, and processing steps.

By integrating GAPs and GMPs throughout the farm-to-fork continuum, the risk of Aflatoxin M1 contamination can be effectively managed, ensuring the safety of the food supply. trilogylab.comfao.org

Economic and Public Health Implications of Aflatoxin M1 Contamination Beyond Clinical Outcomes

The repercussions of Aflatoxin M1 (AFM1) contamination extend far beyond immediate clinical health diagnoses, creating significant economic burdens and multifaceted public health challenges. These impacts are felt across the agricultural sector, international trade, and have subtle yet damaging effects on community health and development, particularly in vulnerable populations.

The economic fallout from AFM1 contamination is substantial, affecting the entire dairy value chain. trouwnutritionasiapacific.comefeedlink.com For instance, the US corn industry alone is estimated to suffer annual losses ranging from $52.1 million to $1.68 billion due to aflatoxin contamination, which is the precursor to AFM1 in milk. nih.govnih.gov These losses stem from a variety of factors, including reduced crop value, the costs of testing and mitigation, and the rejection of contaminated products. nih.govun.org When milk is found to contain AFM1 levels exceeding regulatory limits, it must be discarded, leading to direct financial losses for dairy producers. trouwnutritionasiapacific.comefeedlink.comallaboutfeed.net

Strict international trade standards for AFM1, particularly the European Union's maximum limit of 0.05 µg/kg, create significant trade barriers for exporting nations. umn.edu Many countries, especially developing nations, struggle to meet these stringent requirements, resulting in the rejection of shipments, reduced prices for their products, and in some cases, a complete loss of access to lucrative international markets. un.orgaustinpublishinggroup.com This can lead to substantial economic losses, as seen in the decline of groundnut meal exports from India, which fell by US$32.5 million over a decade due to aflatoxin contamination. cirad.fr The cost of compliance, including monitoring and testing, adds another layer of economic strain on producers. un.org

The presence of AFM1 in the food supply has public health implications that go beyond its carcinogenic properties. Chronic exposure to aflatoxins has been associated with impaired growth and malnutrition in children. nih.govjst.go.jp Studies have shown a link between aflatoxin exposure and stunting, where children have a low height for their age. jst.go.jpmdpi.com This is a significant public health concern in many developing countries where malnutrition is already prevalent. jst.go.jp

Furthermore, aflatoxin exposure can compromise the immune system, making individuals more susceptible to infectious diseases. trouwnutritionasiapacific.comnih.gov This is particularly concerning in regions where both aflatoxin exposure and infectious disease rates are high. medcraveonline.com The societal costs associated with these non-clinical health outcomes include increased healthcare expenditures and reduced productivity. srrjournals.com

Maternal and child health are of particular concern regarding AFM1 exposure. The toxin can be transferred from mother to child through breast milk. dergipark.org.trmdpi.com Infants are especially vulnerable to the effects of aflatoxins due to their lower body weight and developing metabolic systems. dergipark.org.tr Exposure during pregnancy and early life has been linked to adverse birth outcomes, including low birth weight. jst.go.jp The potential for long-term health consequences in children exposed to AFM1 underscores the critical need for effective control measures throughout the food chain.

The following interactive tables provide a summary of research findings on the economic and public health impacts of Aflatoxin M1 contamination.

Table 1: Economic Impact of Aflatoxin Contamination

| Impact Area | Key Findings | Citations |

| Agricultural Losses | Estimated annual losses to the U.S. corn industry from aflatoxin range from $52.1 million to $1.68 billion. | nih.govnih.gov |

| Aflatoxin contamination is responsible for damaging up to 25% of the world's food crops. | juniperpublishers.comijarbs.com | |

| The total annual social cost of aflatoxin contamination in maize in Australia was estimated at AU$86.13 million in 1991. | researchgate.net | |

| Trade Restrictions | Strict EU standards for aflatoxins can act as a barrier to trade, leading to rejected shipments and reduced prices. | un.orgumn.edu |

| African exporters were predicted to lose USD 670 million in revenue if European guidelines on aflatoxin were imposed. | researchgate.net | |

| India's groundnut extraction export value declined by US$32.5 million over 10 years due to aflatoxin. | cirad.fr | |

| Livestock Productivity | Chronic exposure to aflatoxins in livestock can lead to reduced milk production, impaired reproduction, and increased susceptibility to disease. | nih.govirjmets.com |

| Feed refusal, reduced growth rate, and decreased feed efficiency are common signs of chronic aflatoxin poisoning in animals. | allaboutfeed.net |

Table 2: Public Health Implications of Aflatoxin M1 Exposure (Beyond Clinical Outcomes)

| Public Health Concern | Key Research Findings | Citations |

| Child Growth and Nutrition | Aflatoxin exposure has been associated with underweight and impaired growth in children. | nih.govjst.go.jp |

| Studies in several African countries have linked aflatoxin exposure to stunting in children. | jst.go.jpmdpi.com | |

| A study in Kenya found a negative association between AFM1 exposure and the height-for-age Z-score in children. | mdpi.com | |

| Immune System Suppression | Aflatoxins can compromise the immune system, leading to increased susceptibility to infections. | trouwnutritionasiapacific.comnih.gov |

| Chronic exposure can interfere with vaccine-induced immunity. | ijarbs.com | |

| Maternal and Child Health | Aflatoxin M1 can be transferred to infants through breast milk. | dergipark.org.trmdpi.com |

| In utero exposure to aflatoxins has been associated with lower birth weights and stunted growth. | jst.go.jp | |

| A meta-analysis of studies in Africa found an association between aflatoxin exposure during pregnancy and adverse birth outcomes like prematurity and low birth weight. | oup.com |

Compound Names Mentioned:

Aflatoxin B1

Aflatoxin B2

Aflatoxin G1

Aflatoxin G2

Aflatoxin M1

Aflatoxin M1-13C17

Aflatoxin M2

Future Directions in Aflatoxin M1 Research and Analytical Innovations

Development of Novel Rapid Detection Technologies for Aflatoxin M1

The demand for rapid, sensitive, and user-friendly methods for detecting Aflatoxin M1 (AFM1) at various points in the food production chain has spurred significant innovation. Traditional laboratory-based methods like high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assays (ELISA) are accurate but can be time-consuming and require specialized personnel. researchgate.netallmultidisciplinaryjournal.com Consequently, research is increasingly focused on developing portable and rapid detection technologies.

One promising area is the development of biosensors . These devices offer the potential for on-site and real-time monitoring. Recent advancements include:

Optical Immunosensors: These sensors utilize optical principles for detection. For instance, an immersible silicon photonic chip based on Mach-Zehnder interferometry has been developed for the rapid and sensitive detection of AFM1 in milk. mdpi.com This technology allows for analysis in under 20 minutes with a low detection limit and is suitable for on-site use due to its compact design. mdpi.com Surface Plasmon Resonance (SPR) biosensors, sometimes enhanced with gold nanoparticles, are another optical method being explored for their high sensitivity in detecting AFM1 in milk and dairy products. researchgate.net

Aptasensors: These biosensors use aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets. A fluorescent aptasensor using graphene oxide has been developed for the sensitive and specific detection of AFM1 in milk powder, offering a promising tool for food safety monitoring. mdpi.com

Spectroscopy-based systems: A novel spectral detection system has been invented that provides a precise signal on the concentration of AFM1 in milk within 2 to 6 minutes without generating waste. unismart.it Its portability makes it suitable for direct use in farms and dairy industries by personnel without specialized analytical chemistry skills. unismart.it Additionally, portable Fourier transform infrared (FT-IR) spectroscopy combined with chemometric modeling is being explored for the rapid, non-invasive detection of aflatoxins in commodities like peanuts. spectroscopyonline.com

These emerging technologies hold the potential to revolutionize AFM1 monitoring, enabling quicker decision-making and better control over the safety of milk and dairy products.

Advances in Multi-Mycotoxin Analysis Incorporating Isotopically Labeled Standards

The simultaneous contamination of food and feed with multiple mycotoxins is a common occurrence. This reality necessitates a shift from single-toxin detection methods to multi-mycotoxin analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a powerful tool for the simultaneous detection and quantification of numerous mycotoxins in a single analytical run. nih.govr-biopharm.com

A key element in enhancing the accuracy and reliability of these multi-mycotoxin methods is the use of isotopically labeled internal standards . Stable Isotope Dilution Assays (SIDAs) involve adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled Aflatoxin M1) to the sample at the beginning of the analytical procedure. nih.govbrill.com This internal standard behaves identically to the native toxin during sample extraction, cleanup, and ionization in the mass spectrometer, effectively compensating for any matrix effects or variations in the analytical process. brill.com

The benefits of using isotopically labeled standards in multi-mycotoxin analysis include:

Improved Accuracy and Precision: SIDAs are considered the gold standard for quantitative analysis as they correct for analyte losses during sample preparation and for matrix-induced signal suppression or enhancement in the mass spectrometer.

Increased Reliability: The use of these standards leads to more robust and reliable results, which is crucial for regulatory monitoring and food safety enforcement.

Method Validation: They are instrumental in the validation of analytical methods by providing a true measure of the method's performance.

While the synthesis of isotopically labeled standards can be complex and costly, their commercial availability is increasing, making SIDAs more accessible for routine analysis. nih.gov The integration of these standards into multi-mycotoxin LC-MS/MS methods represents a significant step forward in ensuring the accuracy of mycotoxin data and, consequently, the safety of the global food supply.

Mechanistic Studies on Aflatoxin M1 Interactions with the Microbiome in Animal Systems

The gut microbiome plays a crucial role in the health of animals and can influence the toxicity of ingested substances, including mycotoxins. Research is increasingly focusing on the intricate interactions between Aflatoxin M1 (AFM1) and the gut microbiota in animal systems.

Studies have shown that the gastrointestinal tract is the first point of contact for aflatoxins upon ingestion. mdpi.com The gut microbiota can potentially detoxify mycotoxins through binding or metabolic transformation. nih.govfrontiersin.org For instance, certain strains of lactic acid bacteria (LAB) and probiotics like Saccharomyces cerevisiae have demonstrated the ability to bind to aflatoxins, potentially reducing their absorption in the gut. nih.govlongdom.org

Conversely, aflatoxins can also negatively impact the gut microbiome. Aflatoxin B1 (AFB1), the precursor to AFM1, has been shown to alter the composition and diversity of the gut microbiota in a dose-dependent manner. frontiersin.org It can decrease the abundance of beneficial bacteria and disrupt the intestinal barrier function, leading to increased intestinal permeability. frontiersin.orgresearchgate.net These disruptions can induce immune responses and oxidative stress in the intestine. mdpi.com

Understanding the mechanisms of these interactions is critical for developing strategies to mitigate the harmful effects of AFM1. Future research in this area will likely focus on:

Identifying specific microbial species and enzymes responsible for AFM1 detoxification.

Investigating the impact of AFM1 on the structure and function of the gut microbiome.

Exploring the use of probiotics and other feed additives to modulate the gut microbiota and reduce AFM1 toxicity. mdpi.com

These mechanistic studies will provide valuable insights into the complex interplay between AFM1, the gut microbiome, and animal health, paving the way for novel intervention strategies.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Understanding Aflatoxin M1 Bioreactivity

Omics technologies, such as metabolomics and proteomics, are powerful tools for gaining a comprehensive understanding of the biological effects of Aflatoxin M1 (AFM1). These approaches allow for the large-scale study of molecules involved in biological processes, providing insights into the mechanisms of toxicity and identifying potential biomarkers of exposure and effect. nih.govresearchgate.net

Metabolomics involves the study of the complete set of small-molecule metabolites within a biological system. In the context of AFM1 research, metabolomics can be used to:

Identify changes in metabolic pathways in response to AFM1 exposure.

Discover novel biomarkers that indicate exposure to AFM1.

Understand the metabolic transformation of AFM1 in the body.

For example, a study on dairy cows that consumed mycotoxin-contaminated maize silage used metabolomics to identify significant changes in milk metabolites, including sphingolipids and purine (B94841) and pyrimidine-derived metabolites. mdpi.com

Proteomics , the large-scale study of proteins, can provide information on how AFM1 affects protein expression and function. This can help to:

Elucidate the molecular mechanisms of AFM1-induced toxicity.

Identify protein biomarkers associated with AFM1 exposure.

Understand how the body responds to AFM1 at the protein level.

The integration of different omics approaches (multi-omics) can provide a more holistic view of the biological response to AFM1. nih.gov By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build more complete models of AFM1 bioreactivity. This knowledge is crucial for developing more effective strategies for risk assessment and for the prevention and treatment of aflatoxicosis.

Enhanced Risk Assessment Models Leveraging Advanced Analytical Data and Climate Change Projections

The risk assessment of Aflatoxin M1 (AFM1) is becoming increasingly sophisticated, driven by the availability of more advanced analytical data and the growing need to incorporate the impacts of climate change.

Advanced Analytical Data: The development of highly sensitive and accurate analytical methods, such as LC-MS/MS with isotopically labeled standards, provides more precise data on the occurrence and levels of AFM1 in food. This allows for more refined exposure assessments, which are a critical component of risk assessment.

Climate Change Projections: Climate change is expected to influence the growth of aflatoxin-producing fungi and, consequently, the contamination of agricultural commodities with Aflatoxin B1 (AFB1), the precursor of AFM1. nih.gov Factors such as rising temperatures and changes in precipitation patterns can create more favorable conditions for fungal growth and toxin production. nih.gov

Enhanced Risk Assessment Models: To address these complexities, researchers are developing more sophisticated risk assessment models that can:

Integrate multiple data sources: These models can combine data on mycotoxin occurrence, food consumption patterns, and toxicological information to provide a more comprehensive picture of the risk.

Incorporate climate change scenarios: By using climate projections, these models can forecast potential future changes in AFM1 contamination levels and the associated health risks.

Utilize machine learning and AI: Machine learning algorithms can analyze large and complex datasets to identify patterns and predict risks more accurately. onlinescientificresearch.comcopernicus.org AI-powered models can enhance scenario analysis and stress testing for climate-related risks. inrate.com

These enhanced risk assessment models will be invaluable tools for policymakers and food safety authorities, enabling them to make more informed decisions to protect public health in the face of a changing climate. spglobal.com

Global Harmonization of Aflatoxin M1 Regulations and Analytical Methodologies for International Trade

The lack of harmonized regulations for Aflatoxin M1 (AFM1) across different countries presents a significant challenge to international trade. While many countries have established maximum levels (MLs) for AFM1 in milk and dairy products, these limits can vary considerably. allmultidisciplinaryjournal.comresearchgate.netaflasafe.com For example, the United States has a guideline level of 0.5 µg/kg for AFM1 in milk, whereas the European Union has a much stricter limit of 0.05 µg/kg. allmultidisciplinaryjournal.comaflasafe.com

These discrepancies can create trade barriers, as products that are compliant with the regulations in one country may be rejected by another. aflasafe.com This can lead to economic losses for exporting countries and can disrupt the global food supply chain.

To address this issue, there is a growing movement towards the global harmonization of AFM1 regulations and analytical methodologies . International organizations like the Codex Alimentarius Commission are working to establish internationally recognized standards for contaminants in food, including aflatoxins. fao.org

The benefits of global harmonization include:

Facilitating International Trade: Harmonized standards would create a level playing field for producers and exporters, reducing the risk of trade disputes. fao.org

Ensuring Consumer Protection: Consistent regulations would help to ensure that consumers worldwide are protected from the harmful effects of AFM1.

Promoting Consistency in Analytical Testing: Harmonization of analytical methods would ensure that results from different laboratories are comparable and reliable.

Achieving global harmonization is a complex process that requires collaboration between governments, regulatory bodies, scientists, and industry stakeholders. However, it is a crucial step towards ensuring the safety of the global food supply and promoting fair and efficient international trade.

Q & A

Basic Research Questions

Q. How should Aflatoxin M1-13C17 be prepared and validated as an internal standard for quantitative analysis?

- Methodology : Prepare calibration standards by spiking known concentrations of this compound into blank matrices (e.g., plasma, milk) to establish a linear dynamic range. Validate using isotope dilution mass spectrometry (ID-MS) to correct for matrix effects and recovery losses. Parameters include precision (RSD <15%), accuracy (recovery rates 70–120%), and limit of detection (LOD) based on signal-to-noise ratios .

- Key Data : Example validation parameters from plasma analysis: LOD of 0.01 ng/mL, linearity (R² >0.995) across 0.05–20 ng/mL .

Q. What extraction and cleanup methods are optimal for isolating this compound from complex matrices like milk or animal tissues?

- Methodology : Use immunoaffinity columns (IACs) specific to aflatoxins, followed by solid-phase extraction (SPE) with C18 cartridges. Validate recovery rates using spiked samples. For milk, acidified acetonitrile (1% acetic acid) improves extraction efficiency .

- Critical Consideration : Matrix interference (e.g., lipids in milk) can suppress ionization in LC-MS/MS; optimize with post-column infusion or matrix-matched calibration .

Q. How do researchers ensure the stability of this compound during long-term storage and experimental workflows?

- Methodology : Store stock solutions in acetonitrile at -20°C (dark conditions) to prevent photodegradation. For working solutions, conduct stability tests under varying temperatures (4°C vs. room temperature) and pH conditions (e.g., in acidic extraction buffers) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between LC-MS/MS and ELISA results when quantifying this compound in contaminated samples?

- Methodology : Cross-validate methods using certified reference materials (CRMs). For ELISA, confirm cross-reactivity profiles with structurally similar aflatoxins (e.g., AFB1, AFG1). Use LC-MS/MS to identify co-eluting interferences (e.g., matrix-derived isomers) via high-resolution mass spectrometry (HRMS) .

- Case Study : A 2022 study reported 15% higher ELISA results due to AFM1-13C17 cross-reactivity with AFM2; LC-MS/MS confirmed specificity after optimizing chromatographic separation .

Q. What experimental designs minimize batch-to-batch variability when using this compound in multi-laboratory studies?

- Methodology : Implement harmonized protocols for sample preparation (e.g., standardized SPE cartridges) and instrument calibration. Use inter-laboratory ring trials with blinded replicates to assess reproducibility. Document uncertainties from pipetting errors (<5%) and column degradation .

- Statistical Tool : Apply ANOVA to evaluate between-batch variance and Grubbs’ test for outlier detection .

Q. How can isotopic purity of this compound impact quantification accuracy in high-sensitivity assays?

- Methodology : Verify isotopic enrichment (≥99% 13C17) via high-resolution mass spectrometry. Correct for natural isotopic abundance (e.g., 13C natural abundance ~1.1%) using software tools like Skyline or Xcalibur. Contamination risks arise from incomplete labeling or degradation products .

- Data Example : A 0.5% impurity in 13C17 labeling introduced a 3% quantification bias in a 2022 plasma study .

Methodological Guidance for Publishing

Q. How should researchers report this compound data to meet analytical chemistry journal standards?

- Structure : Follow the "Materials and Methods" guidelines from Reviews in Analytical Chemistry:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.